What exactly is GHRP-6?
Growth Hormone Releasing peptide-6 Synthetic is an un-glycosylated, single polypeptide chain comprising 6 amino acids with the molecular weight of 873 Dalton and a molecular formula of C46H56N12O6. It is also referred to as a growth hormone-releasing hexapeptide, is one of the synthetic met-enkephalin analogs that contain non-natural D-amino acid, which is created for their hormone-releasing properties and are referred to as secretagogues of growth hormone.
GHRP-6 is a potent stimulator of the natural Growth Hormone released from the pituitary anterior. The GHRP-6 receptor is a ghrelin/growth hormone receptor antagonist, and one of a few Ghrelin analogs developed over the last few years. It has been proven to be beneficial to the heart muscle, memory development, scar formation, sexual motivation, and the neurons involved in Parkinson's disease.
GHRP-6 is sublingually and orally active and moderately selective. They are not opioids. However, they are potent stimulators of growth hormone (GH) release. These secretagogues differ from the growth hormone-releasing hormone (GHRH) because they do not share a sequence and are derived from activating a distinct receptor. This receptor was first referred to as "the growth hormone secretagogue receptor (GHSR); however, because of subsequent research, the hormone ghrelin has been considered the receptor's natural endogenous ligand and has been changed to the receptor for ghrelin. This means that these GHSR agonists are synthetic ghrelin mimics.
The uses of GHRP-6
1. Enhances Memory.
2. Protects the Brain Tissue.
3. Helps protect Parkinson's Neurons.
4. Enhances skin appearance and reduces scarring.
5. It helps reduce Heart Problems.
6. Modifies Sex Motivation and mood.
The biological functions of the GHRP-6
The GHRP-6 stimulation of Growth Hormone release has many positive effects that come with higher levels of growth hormone, like a decrease in body fat, more muscles, and an increase in strength and endurance. A higher amount of Growth Hormone may cause liver cells to secrete the hormone IGF-1, which is also implicated in improving the ability of the animal body to burn fat and build muscles. Clinical studies have proven how GHRP-6 is linked to increased muscle mass and decreased levels of weight loss. The GHRP-6 supplement has been a feasible alternative to the Growth Hormone supplementation to boost anti-aging benefits.
The hypothalamic and pituitary sites of the research subjects revealed that the release of growth hormone that GHRP-6 triggers were blocked by somatostatin, meaning that its principal focus is the hypothalamus. Somatostatin could also be inhibited when found that GHRP-6 had brought GRF neurons back to life.
Growth hormone releasing peptide
CAS No.: 87616-84-0
Cat. No.: VC21534412
Molecular Formula: C46H56N12O6
Molecular Weight: 873.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 87616-84-0 |
---|---|
Molecular Formula | C46H56N12O6 |
Molecular Weight | 873.0 g/mol |
IUPAC Name | (2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
Standard InChI | InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1 |
Standard InChI Key | WZHKXNSOCOQYQX-FUAFALNISA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N |
SMILES | CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N |
Canonical SMILES | CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N |
Structure and Classification of GHRPs
GHRPs are classified into peptide and non-peptide secretagogues, with varying structural motifs that enable receptor binding and activation.
Peptide GHRPs
The first GHRP, GHRP-6, is a hexapeptide (His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂) with a molecular weight of 873 g/mol . Subsequent analogs include:
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GHRP-1 (heptapeptide)
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GHRP-2 (hexapeptide: D-Ala-D-2-Napthyl-Ala-Trp-D-Phe-Lys-NH₂)
-
Hexarelin (hexapeptide)
These peptides share no structural homology with GHRH but bind to the GHSR-1a receptor, a G-protein-coupled receptor (GPCR) distinct from GHRH receptors .
Non-Peptide GHRP Mimetics
Non-peptide analogs, such as MK-0677, retain GH-releasing activity while offering improved bioavailability. These compounds were developed using GHRP-6 as a structural template and bypass peptide-specific metabolic degradation .
GHRP Type | Structure | Receptor | Key Features |
---|---|---|---|
GHRP-6 | His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂ | GHSR-1a | First hexapeptide; oral activity |
GHRP-2 | D-Ala-D-2-Naphthyl-Ala-Trp-D-Phe-Lys-NH₂ | GHSR-1a | High potency; used in clinical trials |
MK-0677 | Non-peptide (small molecule) | GHSR-1a | Oral bioavailability; long half-life |
Mechanisms of Action
GHRPs stimulate GH secretion through dual mechanisms: hypothalamic regulation and direct pituitary action.
Hypothalamic Pathways
GHRPs increase hypothalamic GHRH release and reduce somatostatin secretion, synergizing with endogenous GHRH to amplify GH pulsatility . In dwarf rats, chronic GHRP-6 administration elevates GHRH mRNA in the posterior arcuate nucleus while suppressing somatostatin mRNA in the periventricular nucleus .
Pituitary-Specific Effects
In vitro studies demonstrate that GHRPs directly stimulate GH release from somatotrophs via:
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Protein Kinase C (PKC) activation
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Calcium influx through voltage-gated channels
This direct action persists even in models of GHRH receptor deficiency. For example, GHRP-2 induces GH release in lit/lit mice (mutated GHRH receptors) via residual ghrelin receptor (GHSR-1a) activation .
Pharmacological Properties
Dose-Response and Route of Administration
GHRPs exhibit dose-dependent GH release across administration routes:
Route | Dose (GHRP-2) | Peak GH (ng/mL) | Duration |
---|---|---|---|
Intravenous | 10 µg/kg | 163 ± 46 | 180 minutes |
Subcutaneous | 1 mg/kg | 34.5 ± 9.7 | 180 minutes |
Oral | 20 mg | 9.3 ± 1.5 (in lit/lit mice) | 180 minutes |
Data adapted from studies in mice and humans .
Age- and Disease-Dependent Efficacy
GH responses to GHRPs vary with age and pathological states:
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Aging: Reduced efficacy in older adults but still superior to GHRH
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Cushing’s Syndrome/Pituitary Stalk Disconnection: Near-absent responses
Clinical Applications
Growth Hormone Deficiency and Short Stature
GHRPs improve growth velocity in idiopathic short stature (ISS) and GH deficiency (GHD). For example:
-
GHRP-6: Increases IGF-1 levels and height velocity in children
-
Hexarelin: Reduces mortality in dilated cardiomyopathy models via GH-independent mechanisms
Cardioprotection and Metabolic Disorders
Non-peptide GHRPs like MK-0677 and Hexarelin exhibit GH-independent cardioprotective effects:
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Ischemia/Reperfusion Injury: Attenuates myocardial damage in hypophysectomized rats
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Obesity: Enhances GH secretion without altering leptin/ghrelin levels
Diagnostic Utility
GHRP-2 (KP-102) is used to diagnose GHD due to its ability to distinguish between hypothalamic and pituitary defects .
Parameter | GHRP-2 (KP-102) | GHRP-6 |
---|---|---|
CNS Effects | None observed | None |
Cardiovascular Effects | Negligible | Negligible |
Gastrointestinal Effects | Mild nausea | Mild |
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